molecular formula C10H17BN2O2 B1287884 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 936250-20-3

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1287884
CAS No.: 936250-20-3
M. Wt: 208.07 g/mol
InChI Key: MSJAEFFWTBMIKT-UHFFFAOYSA-N
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Description

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a versatile pyrazole-based boronic ester pinacol ester that serves as a critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it acts as a robust organoboron reagent to form carbon-carbon bonds with various organic halides, enabling the efficient synthesis of complex, functionalized pyrazole derivatives . This compound is part of a broader class of heterocyclic boronic esters that are indispensable for constructing novel pharmaceutical intermediates, agrochemicals, and functional materials . The pinacol ester group enhances the compound's stability and shelf-life, making it more practical to handle and store than the corresponding boronic acid . Researchers will find this chemical particularly valuable for exploring structure-activity relationships (SAR) in medicinal chemistry campaigns, as the 5-methyl-1H-pyrazole scaffold is a privileged structure in drug discovery. The unprotected NH group on the pyrazole ring offers a site for further functionalization, allowing for the creation of a diverse array of N-substituted analogs, a strategy exemplified by related commercial compounds such as 1-(adamantan-1-ylmethyl) and 1-(tetrahydro-2H-pyran-4-yl) derivatives . As a solid powder , it is characterized by a high fraction of sp3 carbon atoms (Fsp3), which can contribute to improved solubility and success in the development of candidate molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as similar compounds may cause skin and eye irritation or respiratory irritation .

Properties

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-7-8(6-12-13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJAEFFWTBMIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590401
Record name 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936250-20-3
Record name 3-Methylpyrazole-4-boronic acid pinacol ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
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Preparation Methods

Suzuki-Miyaura Cross-Coupling

Reagents and Conditions:

  • Boric acid or boronic esters : Used as the boron source.

  • Aryl halides : Such as bromides or iodides that can react with the boron compound.

  • Palladium catalyst : Commonly used catalysts include Pd(PPh₃)₄ or Pd(OAc)₂.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is typically employed to deprotonate the boronic acid.

Procedure:

  • Combine the aryl halide and boronic acid in a solvent such as toluene or dimethylformamide (DMF).

  • Add the palladium catalyst and base to the mixture.

  • Heat the reaction mixture under reflux conditions for several hours.

  • After completion, purify the product using column chromatography.

Direct Boronation

Reagents and Conditions:

Procedure:

  • Dissolve the pyrazole derivative in an appropriate solvent such as tetrahydrofuran (THF) under inert atmosphere conditions.

  • Slowly add the dioxaborolane reagent to the solution while stirring.

  • Allow the reaction to proceed at room temperature or slightly elevated temperatures for a specified time.

  • Quench the reaction and purify using standard extraction techniques.

Comparative Yield Data

The following table summarizes comparative yields from different preparation methods reported in various studies:

Method Yield (%) Reference
Suzuki-Miyaura Cross-Coupling 70-85
Direct Boronation 60-75

Chemical Reactions Analysis

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different pyrazole derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Researchers explore its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It finds applications in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl groups in biological molecules, making it useful in enzyme inhibition studies and as a molecular probe.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights critical differences between the target compound and its analogues:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Applications
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₁H₁₈BN₂O₂ 4-Bpin, 5-Me 228.09 1233526-60-7 Cross-coupling intermediates
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₁H₁₈BN₂O₂ 1-Me, 3-Me, 4-Bpin 228.09 Not specified Ligand design, catalysis
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₆H₂₁BN₂O₂ 1-Me, 4-Bpin-phenyl 284.16 BB32-0398 Polymer chemistry, OLED materials
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₂H₂₁BN₂O₂ 1-Et, 4-Me, 5-Bpin 240.12 1047636-01-0 Antibacterial agent synthesis
1-Methyl-5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₆H₂₁BN₂O₂ 1-Me, 4-Bpin, 5-Ph 284.16 2684308-79-8 Kinase inhibitor development

Key Observations :

  • Substituent Position : The position of the boronate ester (Bpin) and alkyl/aryl groups significantly influences reactivity. For example, 1,3-dimethyl substitution () reduces steric hindrance compared to phenyl-substituted analogues (), enhancing compatibility with bulky coupling partners .
  • Electronic Effects : Electron-withdrawing groups (e.g., phenyl in ) decrease boronate electrophilicity, slowing cross-coupling kinetics compared to the methyl-substituted target compound .
  • Biological Activity : Ethyl and phenyl derivatives () exhibit enhanced antimicrobial or kinase-inhibiting properties due to increased lipophilicity .

Comparison with Analogues :

  • 1-Methyl-4-Bpin-pyrazole (CAS 761446-44-0) : Synthesized via Suzuki coupling of 4-bromo-1-methylpyrazole, yielding a less sterically hindered boronate for rapid coupling .
  • 1-Methyl-4-Bpin-phenyl-pyrazole () : Requires multi-step synthesis, including Miyaura borylation of bromophenylpyrazole, with lower overall yields (~65%) due to steric challenges .

Stability and Handling

  • The target compound is stable under inert atmospheres but hydrolyzes slowly in humid environments. In contrast, phenyl-substituted analogues () exhibit greater moisture sensitivity due to π-system delocalization .
  • 1,3-Dimethyl derivatives () demonstrate superior thermal stability (decomposition >200°C), making them suitable for high-temperature reactions .

Biological Activity

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H21BO4C_{15}H_{21}BO_4 with a molecular weight of approximately 263.14 g/mol. It features a pyrazole ring substituted with a dioxaborolane moiety, which is believed to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli32 µg/mL
Example BS. aureus16 µg/mL
This compoundP. aeruginosaTBD

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that they may inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study:
In a study involving animal models of inflammation, administration of pyrazole derivatives led to a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Anticancer Activity

There is emerging evidence suggesting that pyrazole compounds can exhibit anticancer properties through various mechanisms including the induction of apoptosis and inhibition of tumor growth. The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets relevant to cancer progression.

Research Findings:
A study published in Molecules highlighted the synthesis of several pyrazole derivatives and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values in the low micromolar range.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: Targeting key enzymes involved in inflammation and microbial resistance.
  • Cell Cycle Arrest: Inducing cell cycle changes that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: Altering ROS levels can affect cellular signaling pathways related to inflammation and cancer.

Q & A

Q. Critical factors :

  • Catalyst system : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., SPhos) enhances turnover in polar solvents (THF/H₂O) .
  • Base selection : Na₂CO₃ or Cs₂CO₃ improves coupling efficiency with electron-deficient aryl halides .
  • Temperature control : Reactions at 100°C achieve >75% yield in 12–24 hours, but microwave-assisted protocols reduce time .
    Example : Coupling with 4-bromo-2-chlorobenzonitrile achieved 77% yield under PdCl₂ catalysis .

Advanced: What are common synthetic challenges, and how are they addressed?

Q. Challenges :

  • By-product formation : Excess boronate or halide precursors lead to homo-coupling (e.g., biphenyls). Use stoichiometric ratios and degassed solvents to suppress side reactions .
  • Purification difficulties : Hydrophobic by-products require chromatographic separation with gradients (e.g., hexane/EtOAc) or recrystallization .
    Mitigation : Intermediate trapping (e.g., THP protection) and real-time monitoring via TLC or LC-MS .

Advanced: How do computational studies enhance understanding of its reactivity?

  • DFT calculations : Predict regioselectivity in cross-couplings by analyzing electron density at the boron-bound carbon .
  • Molecular docking : Used to design derivatives for biological targets (e.g., M1 muscarinic receptor modulators), correlating steric/electronic effects with binding affinity .

Advanced: What spectroscopic anomalies might arise during characterization?

  • Boron-induced shifts : 11^{11}B NMR shows a peak near δ 30 ppm for the dioxaborolane group, while 19^{19}F NMR (if fluorinated derivatives exist) helps track electronic effects .
  • Tautomerism : The 1H-pyrazole tautomer dominates in solution, but solid-state structures may show alternative forms .

Advanced: How is this compound utilized in photochromic material research?

  • Diarylethene systems : Acts as a π-conjugated linker in naphthalimide-based switches. Challenges include low yields (33–42%) due to competing bromine-boron exchanges, addressed via iterative coupling with pure intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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